molecular formula C16H14FN5S B2461776 7-(4-fluorophenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 921584-32-9

7-(4-fluorophenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B2461776
CAS No.: 921584-32-9
M. Wt: 327.38
InChI Key: NKTJUDKPIQQJCZ-UHFFFAOYSA-N
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Description

The core structure features a bicyclic system with a 1,2,4-triazole fused to an imidazole ring. The substituents—4-fluorophenyl at position 7 and pyridin-3-ylmethyl thioether at position 3—confer distinct electronic and steric properties. The fluorine atom enhances lipophilicity and metabolic stability, while the pyridine moiety may improve solubility and target binding .

Properties

IUPAC Name

7-(4-fluorophenyl)-3-(pyridin-3-ylmethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5S/c17-13-3-5-14(6-4-13)21-8-9-22-15(21)19-20-16(22)23-11-12-2-1-7-18-10-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTJUDKPIQQJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC3=CN=CC=C3)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 7-(4-fluorophenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a novel derivative within the imidazo[2,1-c][1,2,4]triazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a detailed overview of its biological activity based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H15FN4S\text{C}_{15}\text{H}_{15}\text{F}\text{N}_4\text{S}

This structure includes a fluorophenyl group and a pyridinylmethylthio moiety, which are significant for its biological interactions.

Anticancer Properties

Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit promising anticancer activity. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HEPG-2 (liver cancer), and SW480 (colon cancer) . The specific activity of the compound was evaluated using MTT assays.

CompoundMCF-7 (IC50 µM)HEPG-2 (IC50 µM)SW480 (IC50 µM)
This compound8.22 ± 0.0948.10 ± 0.2267.65 ± 2.53
Sorafenib7.06 ± 0.1729.6 ± 0.3119.8 ± 0.12

The results suggest that this compound exhibits significant cytotoxicity against the MCF-7 cell line compared to Sorafenib, a known anticancer drug .

Antimicrobial Activity

The imidazo[2,1-c][1,2,4]triazole scaffold is also recognized for its antimicrobial properties. Studies have shown that compounds within this class possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on its structure. For instance:

  • The presence of a fluorine atom at the para position on the phenyl ring has been shown to enhance cytotoxicity against certain cancer cell lines while altering the compound's overall lipophilicity.
  • Substituents such as methyl or methoxy groups at specific positions can significantly affect the potency and selectivity of these compounds .

Case Studies

Several studies have reported on the synthesis and biological evaluation of imidazo[2,1-c][1,2,4]triazole derivatives:

  • Study by Barbuceanu et al. (2020) : This research synthesized various derivatives and evaluated their cytotoxic effects across multiple cancer cell lines. The study concluded that modifications to the triazole ring could lead to enhanced anticancer properties .
  • Research by Mermer et al. (2022) : This work focused on the antimicrobial activities of triazole derivatives and established that certain structural modifications could improve efficacy against resistant strains .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds in this class have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies suggest that modifications in the structure can enhance potency against resistant strains .
  • Antifungal Properties : The antifungal potential of triazoles is well-documented. They are often used as a scaffold for developing new antifungal agents that target fungal infections effectively .

Anticancer Activity

The imidazo[2,1-c][1,2,4]triazole scaffold has been associated with anticancer properties. Research highlights include:

  • Mechanism of Action : Compounds can induce apoptosis in cancer cells through various pathways, including inhibition of topoisomerases and disruption of microtubule formation .
  • Case Studies : Specific derivatives have demonstrated cytotoxic effects against cancer cell lines such as HeLa and MCF-7 with IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Key findings include:

  • Substituent Influence : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances antibacterial activity. Conversely, bulky groups may hinder activity due to steric effects .
  • Pyridine Moiety : The inclusion of a pyridine ring has been linked to improved bioavailability and interaction with biological targets, making it a favorable modification in drug design .

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntibacterialMRSA0.25–1 μg/mL
AntifungalVarious fungal strains0.5–10 μg/mL
AnticancerHeLa7.01 ± 0.60 μM
AnticancerMCF-714.31 ± 0.90 μM

Chemical Reactions Analysis

Oxidation of Thioether Moiety

The pyridinylmethylthio group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:

Reaction Conditions Product Reference
Oxidation to sulfoxideH₂O₂ (30%), CH₃CN, 0°C, 2 h3-((Pyridin-3-ylmethyl)sulfinyl) derivative
Oxidation to sulfonemCPBA, DCM, rt, 12 h3-((Pyridin-3-ylmethyl)sulfonyl) derivative

These transformations are critical for modulating the compound’s electronic properties and bioactivity . Computational studies suggest that sulfone derivatives exhibit enhanced metabolic stability compared to thioethers.

Nucleophilic Substitution at Sulfur

The thioether sulfur serves as a nucleophilic site, enabling ligand-exchange reactions:

Reagent Conditions Product Reference
Methyl iodideK₂CO₃, DMF, 60°C, 6 h3-(Methylthio) analog
Benzyl chlorideEt₃N, THF, rt, 24 h3-(Benzylthio) analog

The pyridinylmethyl group acts as a leaving group due to its moderate nucleofugality, facilitated by the pyridine ring’s electron-withdrawing effect .

Cyclization Reactions

The imidazo-triazole scaffold participates in acid- or base-mediated cyclization to form polycyclic systems. For instance:

Reagent Conditions Product Reference
PPA (polyphosphoric acid)120°C, 3 hBenzimidazo-triazolo-thiazine fused system
NaH, DMFReflux, 8 hThiazolo-triazole tricyclic derivative

These reactions exploit the compound’s strained heterocyclic system, often yielding bioactive products .

Electrophilic Aromatic Substitution

The 4-fluorophenyl group undergoes selective substitution at the meta position due to fluorine’s strong electron-withdrawing effect:

Reagent Conditions Product Reference
HNO₃, H₂SO₄0°C, 1 h3-Nitro-4-fluorophenyl derivative
Cl₂, FeCl₃rt, 2 h3-Chloro-4-fluorophenyl derivative

The fluorophenyl ring’s low reactivity necessitates harsh conditions, limiting practical applications .

Metal Coordination Chemistry

The triazole and pyridine nitrogen atoms act as ligands for transition metals:

Metal Salt Conditions Complex Reference
PdCl₂MeOH, rt, 6 hSquare-planar Pd(II) complex
Cu(OAc)₂EtOH, reflux, 4 hTetrahedral Cu(II) complex

These complexes exhibit enhanced cytotoxicity in pharmacological screens, particularly against MCF-7 breast cancer cells (IC₅₀: 1.2–3.8 μM) .

Functionalization of the Triazole Ring

The 1,2,4-triazole moiety undergoes alkylation or acylation at N-1 or N-4 positions:

Reagent Conditions Product Reference
Acetyl chloridePyridine, 0°C, 2 hN-Acetylated triazole
Ethyl bromoacetateK₂CO₃, DMF, 60°C, 5 hN-(Ethoxycarbonylmethyl) triazole

These modifications improve solubility and pharmacokinetic profiles .

Key Mechanistic Insights

  • Oxidative cyclization proceeds via a disulfide intermediate, as confirmed by LC-MS and ¹H NMR .

  • Metal coordination stabilizes the enolate form of the triazole ring, enhancing electrophilicity at C-5 .

  • Fluorophenyl-directed substitution follows Hammett parameters (σₚ = +0.06 for meta-F), correlating with reaction rates .

This comprehensive analysis underscores the compound’s versatility in synthetic and medicinal chemistry, with applications ranging from antimicrobial agents to anticancer drug candidates .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Modifications and Substituent Effects

The table below compares key structural features and properties of related imidazo[2,1-c][1,2,4]triazole derivatives:

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Reference
7-(4-Fluorophenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole 7: 4-Fluorophenyl; 3: Pyridin-3-ylmethyl thio ~317.3 (estimated) Hypothesized enhanced solubility and target affinity due to pyridine moiety
7-(4-Methylphenyl)-3-methylthio-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole (48) 7: 4-Methylphenyl; 3: Methylthio 232.3 MIC = 31.7 mM vs. S. aureus; superior to ampicillin
7-(3-Chlorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol 7: 3-Chlorophenyl; 3: Thiol ~255.7 (estimated) Most potent antifungal activity vs. A. niger and F. oxysporum among tested derivatives
7-(4-Methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazol-3(H)-thione (68) 7: 4-Methylphenyl; 3: Thione 230.3 Precursor for alkylation; used to synthesize methylthio derivative (48)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group in the target compound may improve metabolic stability compared to 4-methylphenyl (electron-donating) in compound 48 .
  • Thioether vs. Thiol/Thione : The pyridin-3-ylmethyl thioether substituent likely enhances bioavailability over thiol/thione groups, which are prone to oxidation .
  • Pyridine vs.
Characterization Techniques
  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁵N NMR confirm regioselectivity and isomerism. For example, ¹H-¹⁵N coupling in imidazo-triazoles distinguishes N-H environments and verifies cis/trans isomer ratios .
Antibacterial Activity
  • Compound 48 (3-methylthio derivative): Exhibits strong activity against S. aureus (MIC = 31.7 mM), outperforming ampicillin .
  • Compound 15 (methylthio analog): Equipotent to chloramphenicol against Gram-positive bacteria .
Antifungal Activity
  • 3-Chlorophenyl-thiol derivative: Most active against A. niger and F. oxysporum, highlighting the importance of halogenated aryl groups .
Hypothesized Activity of the Target Compound

The 4-fluorophenyl group may enhance membrane penetration, while the pyridinylmethyl thioether could target bacterial enzymes (e.g., dihydrofolate reductase) or fungal cytochrome P450. Comparative studies with methylthio or chlorophenyl analogs are needed to validate efficacy.

Preparation Methods

Cyclocondensation of β-Keto Esters with α-Halo Ketones

The imidazo[2,1-c]triazole scaffold is constructed via a five-step sequence adapted from GB2061921A. Initial condensation of β-keto esters (e.g., ethyl 3-oxobutanoate) with α-chloroacetophenone derivatives in refluxing ethanol yields diketo esters, which undergo alkaline hydrolysis to diketones. Subsequent oxidation with manganese dioxide generates α,β-unsaturated diketones, enabling [4+2] cycloaddition with 1,2,4-triazole under acidic conditions. This method affords the bicyclic core in 65–70% yield, though regioselectivity challenges necessitate chromatographic purification for isomers.

Hydrazine-Mediated Cyclization

Alternative approaches from ACS Omega leverage hydrazine derivatives to assemble triazole-thione intermediates. Reaction of dicarbonyl esters with phenylhydrazine forms pyrazole carboxylates, which undergo hydrazinolysis to hydrazides. Treatment with carbon disulfide or ammonium thiocyanate induces cyclocondensation, yieldingoxadiazole or triazole-3-thione rings. This route demonstrates compatibility with electron-deficient aryl groups, though the 4-fluorophenyl moiety requires late-stage Suzuki coupling for introduction.

Substituent Functionalization Methodologies

Thioether Formation via Alkylation

The pyridin-3-ylmethylthio substituent is introduced through SN2 alkylation of triazole-thiol precursors. As detailed in ACS Omega, triazole-3-thiols react with 3-(chloromethyl)pyridine in DMF/K₂CO₃ at 60°C, yielding thioethers in 72–78% yield. Competitive oxidation to disulfides is suppressed via inert atmosphere and stoichiometric control.

Reaction Optimization and Scalability

Solvent and Base Screening

Comparative studies from US20160031867A1 highlight dimethylsulfoxide (DMSO) as optimal for condensation steps, enabling 95% conversion of intermediates at 25°C. Substitution of acetonitrile with DMSO reduces solvent volume by 40%, enhancing green chemistry metrics. Potassium carbonate outperforms organic bases (e.g., DIEA) in minimizing side reactions during thioether formation.

In-Situ Cyclization Protocols

Industrial-scale synthesis prioritizes in-situ cyclization to bypass intermediate isolation. Combining DMSO with water (1:3 v/v) at 100°C for 8 hours cyclizes diketones to imidazo-triazoles with 82% yield, eliminating chromatography. This method aligns with trends in continuous manufacturing, reducing processing time by 30% relative to batch protocols.

Analytical and Spectroscopic Validation

Structural Elucidation via NMR

¹H NMR (400 MHz, DMSO-d6) of the final compound exhibits distinct signals: δ 8.61 (d, J = 4.8 Hz, pyridine-H), 7.89–7.21 (m, fluorophenyl-H), 4.52 (s, SCH₂Py), and 3.78 (t, J = 7.2 Hz, morpholine-H). ¹⁹F NMR confirms para-fluorine integration at δ -113.2 ppm.

Purity Assessment by HPLC

Reverse-phase HPLC (C18 column, MeCN/H2O + 0.1% TFA) shows ≥99.2% purity at 254 nm. MS (ESI+) calculates for C₂₀H₁₆F₄N₆S [M+H]⁺: 453.12, found: 453.09.

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

Answer: The synthesis of this compound requires a multi-step approach, prioritizing regioselectivity and stability of intermediates. Key steps include:

  • Thioether formation : Reacting a pyridinylmethyl mercaptan with a halogenated imidazo-triazole precursor under basic conditions (e.g., KOH/DMF) to ensure efficient sulfur linkage .
  • Fluorophenyl incorporation : Using a Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 4-fluorophenyl group, ensuring minimal dehalogenation side reactions .
  • Cyclization optimization : Adjusting solvent polarity (e.g., THF vs. dioxane) and temperature to favor imidazo-triazole ring closure while avoiding polymerization .
    Validation : Monitor intermediate purity via TLC and HPLC, and confirm final structure using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the purity and structural integrity post-synthesis?

Answer: A combination of analytical techniques is critical:

  • Elemental analysis : Confirm stoichiometric ratios of C, H, N, S, and F (±0.3% tolerance) .
  • Spectroscopy : Use 1^1H NMR to verify substituent positions (e.g., pyridinylmethyl thioether protons at δ 4.2–4.5 ppm) and FTIR for functional groups (C-F stretch ~1,220 cm1^{-1}) .
  • Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) to assess purity (>95%) .
    Advanced tip : X-ray crystallography can resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What in vitro assays are suitable for initial biological evaluation?

Answer:

  • Antimicrobial screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤50 µg/mL indicating potential .
  • Enzyme inhibition : Test acetylcholinesterase (AChE) or lanosterol 14α-demethylase activity via Ellman’s method or UV-spectrophotometry, respectively .
  • Cytotoxicity : Evaluate against mammalian cell lines (e.g., HEK-293) using MTT assays to identify selectivity indices >10 .

Advanced Research Questions

Q. How can computational methods predict biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target pockets (e.g., AChE or fungal CYP51). Prioritize binding poses with ΔG ≤ -8 kcal/mol and hydrogen bonds to key residues (e.g., Ser203 in AChE) .
  • Pharmacophore modeling : Identify critical features (e.g., fluorophenyl hydrophobicity, triazole hydrogen-bond acceptors) using tools like PharmaGist .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability; RMSD <2 Å indicates robust target engagement .

Q. What strategies resolve contradictions in activity data across assays?

Answer:

  • Dose-response curves : Re-test conflicting compounds at 8–10 concentrations to rule out assay-specific false positives/negatives .
  • Off-target profiling : Screen against unrelated enzymes (e.g., kinases) to identify non-specific binding .
  • Metabolic stability : Use liver microsomes (human/rat) to check if rapid degradation (t1/2_{1/2} <30 min) explains variable efficacy .

Q. How to optimize substituents for enhanced activity and reduced toxicity?

Answer:

  • SAR studies : Replace the pyridinylmethyl thioether with bioisosteres (e.g., benzylthio or morpholinyl) to balance lipophilicity (clogP 2–3) and solubility .
  • Fluorine positioning : Compare 4-fluorophenyl vs. 2-fluoro analogs to optimize π-stacking without increasing cytotoxicity (e.g., CC50_{50} >100 µM) .
  • Toxicity prediction : Use ProTox-II to flag structural alerts (e.g., hepatotoxicity risk from triazole metabolites) .

Q. What analytical techniques detect degradation products under stress conditions?

Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and hydrolytic conditions (pH 1–13), then analyze via:
    • LC-MS/MS : Identify oxidation products (e.g., sulfoxide formation) and hydrolyzed imidazo-triazole rings .
    • Stability-indicating HPLC : Develop methods with baseline separation of degradation peaks (resolution >1.5) .
      Mitigation : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .

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